BenchChemオンラインストアへようこそ!

Ret-IN-11

Kinase Inhibition Biochemical Assay Oncology

Ret-IN-11 is an ATP-competitive RET tyrosine kinase inhibitor specifically chosen for its distinct pharmacological fingerprint. Unlike pralsetinib, which equally inhibits wild-type and V804M mutant RET, Ret-IN-11 provides a differential potency (WT IC50: 6.20 nM; V804M IC50: 18.68 nM), enabling precise dose-response dissection of gatekeeper resistance. Its >16-fold selectivity over TRKA avoids neurotoxicity confounds in vivo, offering a cleaner probe for RET-dependent tumor models. Validate your oncology pipeline with a tool calibrated for acquired resistance research.

Molecular Formula C27H30FN9O
Molecular Weight 515.6 g/mol
Cat. No. B12420912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-11
Molecular FormulaC27H30FN9O
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CC(=O)NC4=CC(=CC=C4)F)N5CCN(CC5)C
InChIInChI=1S/C27H30FN9O/c1-18-14-24(35-34-18)31-23-17-25(37-12-10-36(2)11-13-37)33-27(32-23)30-21-8-6-19(7-9-21)15-26(38)29-22-5-3-4-20(28)16-22/h3-9,14,16-17H,10-13,15H2,1-2H3,(H,29,38)(H3,30,31,32,33,34,35)
InChIKeyQJOKMKBZEMLHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ret-IN-11: A Potent and Selective RET Kinase Inhibitor for Oncogenic Research


Ret-IN-11 is a small-molecule inhibitor targeting the rearranged during transfection (RET) receptor tyrosine kinase, a validated oncogenic driver in non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and other solid tumors . It functions as an ATP-competitive inhibitor, blocking RET autophosphorylation and subsequent activation of downstream signaling pathways essential for tumor cell proliferation and survival . In biochemical assays, Ret-IN-11 potently inhibits wild-type RET with an IC50 of 6.20 nM and the clinically relevant gatekeeper mutant RET V804M with an IC50 of 18.68 nM .

Critical Selectivity and Mutant Coverage: Why Ret-IN-11 is Not Interchangeable with FDA-Approved RET TKIs


While pralsetinib (BLU-667) and selpercatinib (LOXO-292) are both FDA-approved RET-selective tyrosine kinase inhibitors (TKIs) with established clinical efficacy, they are not functionally equivalent in all research contexts [1]. A key point of differentiation lies in their activity against the RET V804M gatekeeper mutation. Pralsetinib maintains potent inhibition against V804M (IC50 0.4 nM), comparable to wild-type RET, whereas selpercatinib exhibits a modest reduction in potency against this mutant (IC50 24.1 nM) . Ret-IN-11, with a V804M IC50 of 18.68 nM, offers a distinct selectivity profile that may be advantageous for researchers seeking to explore kinase inhibition in a specific potency window or to avoid the suppression of specific off-targets . Furthermore, emerging resistance to pralsetinib and selpercatinib via RET solvent-front mutations (e.g., G810C/R) necessitates the development of next-generation inhibitors with distinct binding modes, making direct substitution of one RET TKI for another invalid without careful experimental validation [2].

Quantitative Differentiation Guide for Ret-IN-11 Procurement: Direct Comparator Data vs. Clinical RET TKIs


Ret-IN-11 vs. Selpercatinib: Comparative Potency Against Wild-Type RET

In head-to-head comparable biochemical assays, Ret-IN-11 (IC50 6.20 nM) demonstrates 2.3-fold greater potency against wild-type RET kinase compared to the FDA-approved inhibitor selpercatinib (IC50 14.0 nM) . This quantitative difference suggests Ret-IN-11 may require a lower molar concentration to achieve equivalent target engagement in vitro .

Kinase Inhibition Biochemical Assay Oncology

Ret-IN-11 vs. Pralsetinib and Selpercatinib: Differential Potency on RET V804M Gatekeeper Mutant

Against the clinically relevant RET V804M gatekeeper mutant, Ret-IN-11 exhibits an IC50 of 18.68 nM . This represents a profile distinct from both pralsetinib, which is highly potent (IC50 0.4 nM) and maintains similar activity to wild-type, and selpercatinib, which is moderately less potent (IC50 24.1 nM) . Ret-IN-11 is 46.7-fold less potent than pralsetinib on V804M, but shows comparable potency to selpercatinib against this mutant. This unique activity profile offers a valuable tool for dissecting RET signaling where potent inhibition of V804M by pralsetinib may be confounding or where a specific potency range is desired for comparative studies [1].

Drug Resistance Mutant Kinase Cancer

Ret-IN-11 Demonstrates a Unique Kinase Selectivity Fingerprint vs. Pralsetinib

Kinase selectivity profiling reveals that Ret-IN-11 has a distinct inhibitory profile compared to pralsetinib. While pralsetinib potently inhibits TRK family kinases (NTRK1/2/3) with IC50 values in the low nanomolar range, leading to on-target TRK-related adverse events in patients, Ret-IN-11 exhibits significantly weaker activity against these kinases [1]. Specifically, Ret-IN-11 shows an IC50 of 100.17 nM for TRKA, representing a 16-fold selectivity window over its RET IC50 of 6.20 nM . This contrasts with pralsetinib, which is a more equipotent inhibitor of RET and TRK kinases [1]. This differential selectivity profile may be advantageous in preclinical models where TRK inhibition is an unwanted variable, allowing for cleaner interrogation of RET-specific biology [2].

Kinase Profiling Selectivity Off-target

Cellular Anti-Proliferative Activity of Ret-IN-11 in RET-Driven LC-2/ad Cells

Ret-IN-11 demonstrates potent anti-proliferative activity in LC-2/ad cells, a human lung adenocarcinoma line driven by the oncogenic CCDC6-RET fusion . This provides direct functional evidence of its ability to inhibit RET-dependent signaling in a cellular context. While pralsetinib and selpercatinib are also active in RET fusion-driven cell lines, the specific potency of Ret-IN-11 in this model offers a quantitative benchmark for researchers [1]. In LC-2/ad cells, Ret-IN-11 also induces apoptosis and inhibits cell migration, confirming its on-target effects in a relevant disease model .

Cell Viability Cancer Cell Line CCDC6-RET

Defined Research Applications for Ret-IN-11 Based on Quantitative Differentiation


Profiling RET V804M Kinase Activity in a Potency Range Distinct from Ultra-Potent Clinical Inhibitors

Researchers investigating the biochemical and cellular consequences of RET V804M gatekeeper mutation in the context of acquired resistance may prefer Ret-IN-11 due to its unique potency profile. With an IC50 of 18.68 nM against V804M, it offers a middle-ground between the ultra-high potency of pralsetinib (IC50 0.4 nM) and the lower potency of multi-kinase inhibitors . This allows for the study of partial target inhibition or for use in combination screens where complete target ablation by pralsetinib would be undesirable.

In Vivo Studies Requiring RET-Specific Inhibition with Minimized TRK Off-Target Activity

For in vivo oncology models where concomitant inhibition of TRK family kinases (NTRK1/2/3) is a confounding factor—such as in models evaluating neurotoxicity or developmental biology—Ret-IN-11 presents a strategic advantage over pralsetinib [1]. Its >16-fold selectivity window against TRKA (IC50 100.17 nM) compared to RET (IC50 6.20 nM) provides a cleaner pharmacological tool for interrogating RET-specific biology without the pleiotropic effects of TRK inhibition .

Mechanistic Studies of RET Signaling in CCDC6-RET Fusion-Driven Lung Cancer Models

Ret-IN-11's validated anti-proliferative, pro-apoptotic, and anti-migratory effects in LC-2/ad cells—a well-established CCDC6-RET fusion-positive lung adenocarcinoma model—make it a suitable chemical probe for dissecting RET-dependent oncogenic signaling . This application is particularly relevant for preclinical studies aiming to understand the role of RET fusions in tumor progression and metastasis.

Comparative Pharmacology Studies Profiling WT RET vs. V804M Mutant Kinase Inhibition

The 3-fold difference in potency between wild-type RET (IC50 6.20 nM) and RET V804M (IC50 18.68 nM) for Ret-IN-11 allows for well-controlled dose-response experiments to evaluate the functional impact of the gatekeeper mutation on downstream signaling . This contrasts with pralsetinib, which inhibits both with equal potency, making it difficult to isolate mutant-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ret-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.